Reactivity of the C5-Iodo Group in Cross-Coupling: A Class-Level Comparison of Halogens
As an iodopyrazole, 1-(tert-Butyl)-5-iodo-1H-pyrazole is expected to exhibit the class-level reactivity of aryl iodides in cross-coupling reactions. However, studies on halogenated aminopyrazoles in Suzuki-Miyaura reactions indicate that while iodo derivatives are competent substrates, bromo and chloro analogs often show superior performance due to a reduced propensity for a dehalogenation side reaction [1]. This class-level inference suggests that while the C5-iodo group offers synthetic versatility, it may be more prone to certain side reactions than its bromo counterpart [1].
| Evidence Dimension | Efficiency in Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | Not quantified; Class-level: Competent substrate for Suzuki-Miyaura, but may undergo dehalogenation [1] |
| Comparator Or Baseline | Class-level: Chloro- and bromopyrazoles |
| Quantified Difference | Chloro- and bromopyrazoles were found to be superior to iodopyrazoles in Suzuki-Miyaura reactions due to reduced dehalogenation [1]. |
| Conditions | Suzuki-Miyaura cross-coupling reaction on halogenated aminopyrazoles [1] |
Why This Matters
This class-level data is critical for planning synthetic routes; a researcher might prioritize a bromo analog if dehalogenation is a major concern, but choose the iodo compound for its known oxidative addition kinetics with certain catalyst systems.
- [1] Zatopkova, R., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal of Organic Chemistry, 82(1), 234-248. View Source
